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Abstract
DNDI-6899 is a promising oral drug candidate for the treatment of visceral leishmaniasis (VL),

a life-threatening parasitic disease. Developed from a pyrazolopyrimidine scaffold, this

compound has demonstrated potent in vitro and in vivo activity against Leishmania donovani,

the causative agent of VL. Its novel mechanism of action, targeting the parasite's cell cycle via

inhibition of Cdc2-related kinase 12 (CRK12), offers a significant advantage in the face of

emerging resistance to current therapies. This technical guide provides a comprehensive

overview of the preclinical and early clinical development of DNDI-6899, including its

mechanism of action, efficacy data, pharmacokinetic profile, and detailed experimental

methodologies.

Introduction
Visceral leishmaniasis, also known as kala-azar, is a neglected tropical disease that is fatal if

left untreated.[1] Current treatment options are hampered by issues such as toxicity, parenteral

administration, and increasing drug resistance, necessitating the development of new, safe,

and orally bioavailable drugs. DNDI-6899 (formerly known as GSK3186899 or DDD853651) is

a clinical candidate being developed by the Drugs for Neglected Diseases initiative (DNDi) to

address this unmet medical need.[2][3] The compound emerged from a collaboration between

GSK and the University of Dundee and has shown a promising profile for further development.
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Mechanism of Action: Targeting Leishmania CRK12
The primary mechanism of action of DNDI-6899 is the inhibition of Leishmania Cdc2-related

kinase 12 (CRK12), a cyclin-dependent kinase crucial for the parasite's cell cycle regulation.[1]

[5] CRK12, in complex with its cyclin partner CYC9, is believed to play a role in the G1 and

G2/M phases of the cell cycle.[1][5] Inhibition of CRK12 by DNDI-6899 leads to a disruption of

the parasite's cell division, ultimately resulting in cell death.[1] The kinase target was validated

through a combination of chemical proteomics, genetic studies in Leishmania, and the

observation of cell cycle arrest in treated parasites.[1] The specificity of DNDI-6899 for the

parasite kinase over human homologues contributes to its favorable safety profile.
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Caption: Inhibition of Leishmania CRK12 by DNDI-6899.

Data Presentation
Preclinical Efficacy
The preclinical development of DNDI-6899 involved a series of in vitro and in vivo studies to

assess its anti-leishmanial activity.
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Parameter Value Assay Reference

In Vitro Potency

L. donovani

Amastigote IC₅₀
0.2 µM

Intracellular

amastigote assay
[1]

In Vivo Efficacy

ED₅₀ (L. donovani

mouse model)
12 mg/kg

Oral administration,

twice daily for 5 days
[6]

ED₉₀ (L. donovani

mouse model)
57 mg/kg

Oral administration,

twice daily for 5 days
[6]

Pharmacokinetics
Pharmacokinetic parameters of DNDI-6899 were evaluated in preclinical models and in a

Phase I clinical trial in healthy volunteers.

Parameter Value Species/Study Reference

Preclinical

Oral Bioavailability

(Mouse)
>20% Not specified Not specified

Clinical (Single

Ascending Dose)

Elimination Half-life

(t½)

~2-5 hours (30-800

mg dose range)
Healthy Volunteers [7]

Note: Detailed quantitative results from the Phase I multiple ascending dose and food effect

studies are not yet publicly available.

Experimental Protocols
Leishmania donovani Intracellular Amastigote Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4262729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4262729/
https://dndi.org/wp-content/uploads/2025/08/DNDi-6899-01-Clinical-Trial-Protocol-Synopsis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the methodology for determining the in vitro efficacy of compounds

against the intracellular amastigote stage of L. donovani.[8][9][10]

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum and differentiated into macrophages using

phorbol 12-myristate 13-acetate (PMA).

Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani

promastigotes at a macrophage-to-parasite ratio of 1:15.

Compound Treatment: After allowing for parasite internalization and transformation into

amastigotes, the infected cells are treated with serial dilutions of DNDI-6899.

Incubation: The treated plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

Readout: The number of intracellular amastigotes is quantified using automated microscopy

and image analysis. The IC₅₀ value is calculated from the dose-response curve.
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Caption: Workflow for the intracellular amastigote assay.

In Vivo Efficacy in a Mouse Model of Visceral
Leishmaniasis
This protocol describes the evaluation of DNDI-6899 efficacy in a murine model of VL.[11][12]
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Infection: BALB/c mice are infected intravenously with L. donovani amastigotes.

Treatment: Seven days post-infection, mice are treated orally with DNDI-6899 twice daily for

five consecutive days.

Endpoint: Fourteen days after the initiation of treatment, the parasite burden in the liver is

determined by microscopic examination of tissue smears or by quantitative PCR.

Analysis: The efficacy of the compound is expressed as the percentage of parasite

suppression compared to a vehicle-treated control group.

Cytochrome P450 (CYP) Inhibition Assay
This protocol is used to assess the potential of DNDI-6899 to inhibit major human CYP

isoforms, a key indicator for potential drug-drug interactions.[14][15][16][17][18]

Incubation: DNDI-6899 at various concentrations is incubated with human liver microsomes,

a specific substrate for a CYP isoform, and a cofactor (NADPH).

Metabolite Formation: The reaction is allowed to proceed, and the formation of the specific

metabolite is monitored over time.

Quantification: The concentration of the metabolite is quantified using liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by

comparing the rate of metabolite formation in the presence of DNDI-6899 to that of a vehicle

control.

Clinical Development
A Phase I clinical trial (ISRCTN15730248) has been conducted to evaluate the safety,

tolerability, and pharmacokinetics of DNDI-6899 in healthy volunteers.[19] The study included a

single ascending dose (SAD) phase and a multiple ascending dose (MAD) and food effect

phase.[7]

Results from the SAD phase indicated that DNDI-6899 was well-tolerated at doses up to 800

mg, with no serious adverse events reported.[7] The compound was rapidly absorbed, and its
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exposure increased in a slightly more than dose-proportional manner.[7] The elimination half-

life was determined to be between 2 and 5 hours.[7] Preparations for a Phase I multiple-

ascending dose study are underway.[2][3]

Conclusion
DNDI-6899 is a promising oral drug candidate for the treatment of visceral leishmaniasis with a

novel mechanism of action targeting the essential parasite kinase CRK12. It has demonstrated

potent preclinical efficacy and a favorable safety profile in early clinical studies. Further clinical

development is ongoing to establish its efficacy and safety in patients with visceral

leishmaniasis. The development of DNDI-6899 represents a significant step forward in the

search for new, improved treatments for this neglected tropical disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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